2-Propylbenzene-1,3-diol

Thermophysical characterization Process engineering Purity analysis

2-Propylbenzene-1,3-diol (synonyms: 2-n-propylresorcinol, 2-propylresorcinol, 1,3-dihydroxy-2-propylbenzene) is a short-chain alkylresorcinol belonging to the phenolic lipid family, with the molecular formula C9H12O2 and a molecular weight of 152.19 g·mol⁻¹. It is a naturally derived secondary metabolite, biosynthesized and isolated from the broth culture of Pseudomonas species, and classified as an alkylresorcinol-class antibiotic compound with antimicrobial properties.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 13331-19-6
Cat. No. B081373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylbenzene-1,3-diol
CAS13331-19-6
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC=C1O)O
InChIInChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3
InChIKeyXDCMHOFEBFTMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylbenzene-1,3-diol (CAS 13331-19-6) Procurement-Relevant Identity and Classification Guide


2-Propylbenzene-1,3-diol (synonyms: 2-n-propylresorcinol, 2-propylresorcinol, 1,3-dihydroxy-2-propylbenzene) is a short-chain alkylresorcinol belonging to the phenolic lipid family, with the molecular formula C9H12O2 and a molecular weight of 152.19 g·mol⁻¹ . It is a naturally derived secondary metabolite, biosynthesized and isolated from the broth culture of Pseudomonas species, and classified as an alkylresorcinol-class antibiotic compound with antimicrobial properties . Commercial supply is typically available as a white to cream crystalline solid with certified purity of ≥98% (HPLC) .

Why 2-Propylbenzene-1,3-diol Cannot Be Readily Substituted by Other Alkylresorcinols in Research and Industrial Procurement


Alkylresorcinols exhibit pronounced structure–activity relationships wherein the position, length, and branching of the alkyl substituent critically govern physicochemical properties, biological activity, and synthetic utility. Historical work by Johnson and Hodge (1913) first established that even a single-carbon difference in the alkyl chain (ethyl → n-propyl) produced measurable shifts in bactericidal potency against Staphylococcus aureus and Eberthella typhosa [1]. More recent quantitative vapor-pressure studies confirm that 2-n-propylresorcinol has a normal boiling point of 552.5 ± 0.5 K—lower than 4-ethylresorcinol (561.8 ± 0.5 K) and substantially lower than 4-hexylresorcinol (605.4 ± 0.4 K)—meaning that thermal processing, distillation, and DSC-based purity verification protocols developed for one alkylresorcinol cannot be transferred to another without recalibration [2]. The substitution position on the resorcinol core further differentiates reactivity: the 2-substituted isomer directs electrophilic aromatic substitution ortho to both hydroxyl groups, whereas the 4-substituted isomer produces different regiochemical outcomes, directly affecting downstream synthetic intermediate quality [3].

Quantitative Comparator Evidence for 2-Propylbenzene-1,3-diol Procurement Decisions


Normal Boiling Point and Heat of Vaporization Measured Against 4-Ethylresorcinol and 4-Hexylresorcinol by DSC

In a direct head-to-head differential scanning calorimetry (DSC) study conforming to ASTM E1782, 2-n-propylresorcinol exhibited a normal boiling point of 552.5 ± 0.5 K, compared to 561.8 ± 0.5 K for the ethyl congener 4-ethylresorcinol and 605.4 ± 0.4 K for the longer-chain analog 4-hexylresorcinol [1]. The corresponding heats of vaporization at normal boiling point were 58.6 ± 0.4, 60.9 ± 0.5, and 65.8 ± 0.5 kJ·mol⁻¹, respectively [2]. Vapor pressure curves were established across the ranges 470.5–618.9 K (2-n-propylresorcinol), 480.5–629.3 K (4-ethylresorcinol), and 517.8–651.0 K (4-hexylresorcinol), enabling Antoine equation parameterization for each compound independently [2].

Thermophysical characterization Process engineering Purity analysis

Melting Point Differentiation of 2-Propylbenzene-1,3-diol vs. Positional Isomer 4-Propylresorcinol

The melting point of 2-propylbenzene-1,3-diol (propyl group at the 2-position, between the two hydroxyl groups) is consistently reported in the range 101–105 °C by multiple independent suppliers . In contrast, the positional isomer 4-propylresorcinol (CAS 18979-60-7, propyl group at the 4-position) exhibits a significantly lower melting point of 78–79 °C . This ~23 °C difference is readily detected by standard melting point apparatus and provides a simple, low-cost identity verification discriminating the 2-substituted isomer from the 4-substituted isomer, which are isomeric (both C9H12O2, MW 152.19) and cannot be distinguished by molecular weight or elemental analysis alone .

Solid-state characterization Isomer identification Quality control

Natural Biosynthetic Origin vs. Synthetic Alkylresorcinols as a Sourcing Differentiator

2-Propylbenzene-1,3-diol is a naturally derived secondary metabolite biosynthesized by Pseudomonas species and recoverable from fermentation broth as a crystalline product . This contrasts with most other short-chain alkylresorcinols (e.g., 4-ethylresorcinol, 4-hexylresorcinol, 4-methylresorcinol), which are predominantly produced via synthetic routes such as Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reduction, or direct electrophilic alkylation of resorcinol [1]. While both natural and synthetic material may achieve similar chromatographic purity, the natural fermentation origin of the 2-propyl derivative is directly relevant for natural product research programs, antibiotic discovery, and studies of Pseudomonas secondary metabolism where synthetic material may introduce trace intermediates (e.g., regioisomeric byproducts from electrophilic alkylation) absent in the fermentation-derived product [2].

Natural product chemistry Biosynthesis Antibiotic discovery

Specific Cyclocondensation Behavior: Formation of Calix[n]resorcinarenes (n = 4–6) Under Acid Catalysis

Under acid-catalyzed condensation with formaldehyde diethyl acetal, 2-propylresorcinol produces a kinetically controlled mixture of three cyclic oligomers: calix[4]resorcinarene, calix[5]resorcinarene, and calix[6]resorcinarene [1]. Notably, the calix[5]resorcinarene, a rare odd-numbered resorcinarene macrocycle, was isolated and fully characterized from this reaction; it undergoes rapid isomerization to the tetramer and hexamer under the reaction conditions, with the hexamer subsequently isomerizing to the tetramer over longer timescales [2]. Using Sc(OTf)3 catalysis with diethoxymethane in acetonitrile, the product distribution expands to resorcin[n]arenes with n = 4–7, demonstrating further kinetic control over macrocycle size [3]. In contrast, 2-methylresorcinol under similar conditions yields predominantly conformationally mobile metacyclophanes with different ring-size distributions, and unsubstituted resorcinol gives predominantly the tetramer [3].

Supramolecular chemistry Calixarene synthesis Macrocycle preparation

Differentiated GHS Hazard Profile: 2-Propylbenzene-1,3-diol vs. Parent Resorcinol

The GHS hazard classification for 2-propylbenzene-1,3-diol comprises H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with signal word 'Warning' . In contrast, parent resorcinol (CAS 108-46-3) carries H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage, Category 1), and H400 (very toxic to aquatic life), with signal word 'Danger' [1]. The key differentiation is that 2-propylresorcinol is classified for reversible eye irritation (H319, Category 2), whereas resorcinol is classified for irreversible eye damage (H318, Category 1). Additionally, resorcinol carries aquatic toxicity classification H400, absent from the 2-propyl derivative's GHS profile [1][2].

Safety assessment Regulatory compliance Laboratory handling

Utility as a Building Block for Liver X Receptor β-Selective Agonist Derivatives

2-Propylbenzene-1,3-diol serves as a key synthetic building block in the preparation of azolylbutoxychromenone derivatives that function as liver X receptor β (LXRβ)-selective agonists . LXRβ is a nuclear receptor implicated in cholesterol homeostasis, atherosclerosis, and metabolic disorders, and achieving β-selectivity over the ubiquitously expressed LXRα isoform is a central challenge in this therapeutic area [1]. The 2-propyl substitution pattern provides a specific steric and electronic profile at the resorcinol core that contributes to the regiochemical linkage of the azolylbutoxychromenone pharmacophore; substituting 2-propylresorcinol with 4-propylresorcinol or other positional isomers would produce structurally divergent intermediates with unknown LXR selectivity profiles [2].

Medicinal chemistry Nuclear receptor modulation Drug discovery intermediates

High-Confidence Application Scenarios for 2-Propylbenzene-1,3-diol Based on Verifiable Evidence


Thermal Process Engineering and DSC-Based Purity Verification

The quantitatively established normal boiling point (552.5 ± 0.5 K) and heat of vaporization (58.6 ± 0.4 kJ·mol⁻¹) provide design parameters for distillation-based purification, vacuum sublimation, and DSC identity testing protocols. Facilities using these parameters should source 2-propylbenzene-1,3-diol specifically, as 4-ethylresorcinol (561.8 K) or 4-hexylresorcinol (605.4 K) require different thermal setpoints [1]. Antoine equation constants derived from vapor pressure measurements across 470.5–618.9 K enable quantitative modeling of distillation column performance [1].

Natural Product Antibiotic Reference Standard and Pseudomonas Secondary Metabolism Research

2-Propylbenzene-1,3-diol, as a naturally derived Pseudomonas secondary metabolite with antimicrobial properties, serves as an authentic reference standard for natural product screening programs and antibiotic discovery efforts targeting Gram-positive bacteria . Its fermentation origin (contrasting with synthetic alkylresorcinols) provides traceability to the genuine bacterial secondary metabolite, essential for biosynthetic pathway elucidation, resistance mechanism studies, and natural product dereplication workflows .

Supramolecular Macrocycle Synthesis: Access to Calix[n]resorcinarenes (n = 4–7)

The acid-catalyzed or Sc(OTf)3-catalyzed condensation of 2-propylresorcinol with formaldehyde equivalents uniquely generates calix[4]-, calix[5]-, and calix[6]resorcinarenes, including the isolable calix[5]resorcinarene [2]. This ring-size distribution, governed by kinetic control and subsequent isomerization, makes 2-propylresorcinol the building block of choice for supramolecular chemists seeking expanded resorcinarene macrocycles; substitution with 2-methylresorcinol would not yield the same product distribution [2].

Medicinal Chemistry Intermediate for LXRβ-Selective Agonist Development

2-Propylbenzene-1,3-diol is documented as a starting material for the construction of azolylbutoxychromenone derivatives targeting LXRβ with selectivity over LXRα, a critical parameter for avoiding hepatic lipogenesis side effects . Synthetic chemistry groups pursuing this scaffold should procure the 2-isomer specifically, as published synthetic routes are optimized for this regioisomer and cannot be directly translated to 4-substituted or unsubstituted resorcinol alternatives .

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